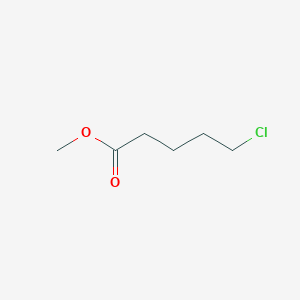










|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].[I-].[Na+].ICCCCC(OC)=O.[NH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>C1C=CC=CC=1.CC(C)=O>[N:21]1([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.167 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0.124 mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
a solid is removed by suction filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
the acetone is distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 300 ml
|
|
Type
|
CUSTOM
|
|
Details
|
of diethyl ether, and additional solid is removed by filtration
|
|
Type
|
WASH
|
|
Details
|
The ethereal solution is washed twice with a 10% sodium thiosulfate solution, one with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The ether is evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled at b.p. 107°-110° C. (15 mm.)
|
|
Type
|
CUSTOM
|
|
Details
|
to give 30.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
The solid is removed by suction filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the benzene evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CCCCC(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |